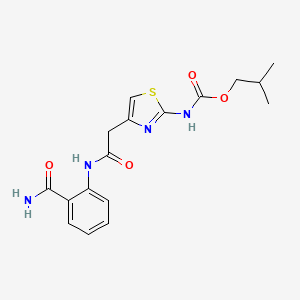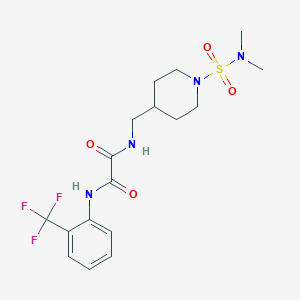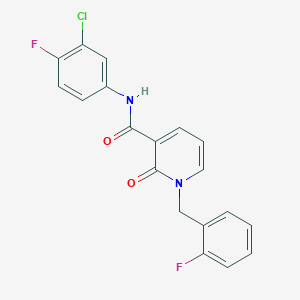
Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as IBC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the thiazole family, which is a group of heterocyclic compounds that contain a five-membered ring with a sulfur and nitrogen atom. In
Aplicaciones Científicas De Investigación
Synthesis and Potential Antitumor Activity
Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is part of a broader class of compounds explored for their potential antitumor and antifilarial properties. A related study by Kumar et al. (1993) focused on the synthesis of 2,4-disubstituted thiazoles and selenazoles, including methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, to evaluate their capability to inhibit leukemia cell proliferation. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant activity, suggesting the potential of similar compounds for antitumor applications (Kumar et al., 1993).
Pharmacological Characterization of Analogous Compounds
Lolli et al. (2006) investigated the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster of the carboxy function in compounds related to gamma-aminobutyric acid (GABA), which could have implications for the pharmacological characterization of compounds including Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. These studies provide insights into the potential receptor interactions and biological activities of such compounds (Lolli et al., 2006).
Inhibition of Copper Corrosion
Research on thiazoles has also extended into the field of corrosion inhibition. Farahati et al. (2019) synthesized and studied the corrosion inhibition abilities of thiazoles, including 4-(2-aminothiazole-4-yl) phenol, on the copper surface in acidic conditions. These studies highlight the broad applicability of thiazole derivatives in industrial applications, providing a foundation for exploring the utility of Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate in similar contexts (Farahati et al., 2019).
Biosynthetic Pathways and Secondary Metabolite Formation
Mahmud et al. (2002) elucidated a novel biosynthetic pathway in myxobacteria, demonstrating the conversion of short-chain carboxylic acids into branched-chain carboxylic acids, which serve as precursors for fatty acid biosynthesis and secondary metabolite formation. This research provides a biochemical framework that could be relevant for understanding the biosynthesis and functional roles of compounds like Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate within biological systems (Mahmud et al., 2002).
Propiedades
IUPAC Name |
2-methylpropyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10(2)8-25-17(24)21-16-19-11(9-26-16)7-14(22)20-13-6-4-3-5-12(13)15(18)23/h3-6,9-10H,7-8H2,1-2H3,(H2,18,23)(H,20,22)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNPSVGYYZXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)


![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)


![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)



![(2R,3R)-N-[2-(Cyanomethylamino)-2-oxoethyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2838474.png)
![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)